N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Description
N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a 5-oxo group, a 4-fluoro-1H-indazol-3-yl moiety at position 1, and a 3,4-dimethoxyphenethyl group linked via an amide bond at position 2. Its structural complexity implies tailored interactions with target proteins, likely influencing selectivity and pharmacokinetic properties.
Properties
Molecular Formula |
C22H23FN4O4 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23FN4O4/c1-30-17-7-6-13(10-18(17)31-2)8-9-24-22(29)14-11-19(28)27(12-14)21-20-15(23)4-3-5-16(20)25-26-21/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,24,29)(H,25,26) |
InChI Key |
SYRFSHWAHRKJIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination.
Formation of the Pyrrolidine Ring: This step may involve the cyclization of an appropriate amine with a carbonyl compound.
Coupling Reactions: The final step involves coupling the indazole and pyrrolidine intermediates with the 3,4-dimethoxyphenethyl group under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. The indazole scaffold is known for its ability to inhibit various kinases, which are critical in cancer cell proliferation and survival. For example, compounds bearing the indazole structure have shown promising results against fibroblast growth factor receptor 1 (FGFR1), with some derivatives exhibiting IC50 values as low as 3.3 nM, indicating strong inhibitory activity .
Neuropharmacological Effects
The dimethoxyphenethyl moiety suggests possible neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.
Anti-inflammatory Properties
Research indicates that compounds with similar structural features can exhibit anti-inflammatory effects. The ability to inhibit specific inflammatory pathways may make this compound relevant in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Antimicrobial Activity
Preliminary studies have suggested that the compound may possess antimicrobial properties. Its structural components could interact with bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further investigation as an antimicrobial agent.
Table 1: Summary of Research Findings on N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The indazole ring may interact with enzymes or receptors, modulating their activity. The methoxyphenethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research.
Comparison with Similar Compounds
Bioactivity and Selectivity
- Indazole vs. Phenyl Group: The 4-fluoroindazole in the target compound may enhance binding to kinases or nucleic acids compared to the simpler 4-fluorophenyl group in the analog, which is more common in COX-2 inhibitors or antipsychotics . Indazoles are known for their rigid, planar structure, favoring interactions with ATP-binding pockets in kinases.
- Amide Side Chain : The 3,4-dimethoxyphenethyl group likely improves membrane permeability due to methoxy groups’ lipophilicity, whereas the thiadiazole-isopropyl substituent in the analog may confer metabolic stability but reduce blood-brain barrier penetration. Thiadiazoles are associated with antimicrobial and antidiabetic activities.
Pharmacokinetics
- Solubility : The methoxyphenethyl group in the target compound may reduce aqueous solubility compared to the thiadiazole analog, which contains polarizable sulfur atoms.
- Metabolic Stability : The isopropyl-thiadiazole moiety in the analog could resist cytochrome P450-mediated oxidation better than the methoxy groups, which are prone to demethylation.
Biological Activity
N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure features a pyrrolidine ring, an indazole moiety, and a methoxy-substituted phenethyl group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 426.4 g/mol. The presence of functional groups such as methoxy and fluoro substituents enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O4 |
| Molecular Weight | 426.4 g/mol |
| CAS Number | 1435999-11-3 |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the fields of neuropharmacology and oncology. Similar compounds have demonstrated antitumor properties and the ability to modulate neurotransmitter systems.
The compound is believed to interact with various biological targets, including receptors and enzymes involved in disease pathways. The structural features allow for selective targeting, which is critical in drug development.
Case Studies and Research Findings
Research has shown that compounds similar to this compound can exhibit remarkable cytotoxic effects against cancer cell lines. For instance:
Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of related compounds against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results are summarized in the following table:
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 3a | 87 ± 3.5 | 77 ± 3.3 |
| 3b | 86 ± 3.9 | 71 ± 3.6 |
| 3c | 92 ± 3.3 | 67 ± 4.1 |
| 3d | 73 ± 3 | 29 ± 2.9 |
| Paclitaxel | 5.25–11.03 (μg/mL) | 7.76 (μg/mL) |
The compound labeled as 3d , which shares structural similarities with this compound, demonstrated significant cytotoxicity against the HeLa cell line with an IC50 value of 29 μM , indicating its potential as an anticancer agent .
Pharmacological Applications
Given its structural characteristics and preliminary biological activity data, this compound could serve multiple roles in pharmacology:
Pharmaceutical Development : As a candidate for drug development targeting neurological disorders or cancer.
Research Tool : To investigate specific biological pathways influenced by indazole and pyrrolidine derivatives.
Q & A
Basic: What synthetic strategies are recommended for N-(3,4-dimethoxyphenethyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide?
Methodological Answer:
The synthesis typically involves coupling the pyrrolidinecarboxamide core with functionalized aromatic moieties. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid and 3,4-dimethoxyphenethylamine is a plausible route. Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures product integrity. Similar methodologies are validated in the synthesis of structurally related carboxamides, where activated esters or mixed anhydrides are employed to enhance reaction efficiency .
Basic: Which analytical techniques are critical for confirming the compound’s structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substitution patterns (e.g., indazole fluorine, dimethoxyphenethyl groups).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography: Optional for unambiguous confirmation of stereochemistry in crystalline forms.
These methods align with protocols for analogous carboxamide derivatives, where structural validation is critical for reproducibility .
Advanced: How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
DoE minimizes experimental runs while identifying critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example:
- Factorial Design: Screen variables like reaction time (12–24 hrs), temperature (25–60°C), and equivalents of coupling reagent.
- Response Surface Methodology (RSM): Optimize yield and purity by modeling interactions between parameters.
Studies on similar compounds demonstrate that DoE reduces optimization time by 40–60% compared to trial-and-error approaches .
Advanced: What computational approaches are suitable for predicting this compound’s target binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide): Predict binding modes to enzymes (e.g., elastase, kinases) using crystal structures from the PDB.
- Molecular Dynamics (MD) Simulations (GROMACS): Assess binding stability over time (50–100 ns trajectories).
- Quantum Mechanical (QM) Calculations: Evaluate electronic properties (e.g., Fukui indices for reactive sites).
These methods, validated in studies on neutrophil elastase inhibitors, enable rational SAR refinement .
Advanced: How should researchers resolve contradictions in biological activity data across assay platforms?
Methodological Answer:
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time.
- Orthogonal Assays: Confirm activity using both enzymatic (e.g., fluorogenic substrate cleavage) and cellular (e.g., proliferation inhibition) assays.
- Meta-Analysis: Apply multivariate statistics to identify outlier conditions.
Evidence from chemical biology training programs highlights the importance of rigorous experimental replication and cross-validation .
Basic: What are the best practices for ensuring synthesis reproducibility across laboratories?
Methodological Answer:
- Detailed Protocols: Specify reagent grades (e.g., anhydrous solvents), equipment (e.g., Schlenk lines for moisture-sensitive steps), and purification criteria (e.g., Rf values).
- Critical Parameter Tracking: Monitor reaction progress via TLC or in-line FTIR.
- Inter-Lab Validation: Share samples for cross-testing using standardized HPLC methods.
Reproducibility frameworks for multi-step syntheses emphasize documentation of minor but impactful variables (e.g., stirring speed) .
Advanced: How can in silico SAR modeling guide structural modifications to enhance potency?
Methodological Answer:
- 3D-QSAR (CoMFA/CoMSIA): Corrogate steric/electronic fields with activity data to design analogs.
- Free Energy Perturbation (FEP): Predict ΔΔG values for substituent changes (e.g., methoxy → ethoxy).
- ADMET Prediction (SwissADME): Prioritize modifications with favorable pharmacokinetic profiles.
Integrated computational workflows, as proposed by ICReDD, enable iterative design-test cycles for lead optimization .
Basic: What solvent systems are effective for recrystallizing this compound?
Methodological Answer:
- Solvent Screening: Test binary mixtures (e.g., ethanol/water, DCM/heptane) for solubility-temperature gradients.
- Crystallization Triggers: Add anti-solvents (e.g., hexane) dropwise to saturated solutions.
- Polarity Matching: Use Hansen solubility parameters to identify optimal solvents (δ ≈ 20 MPa1/2 for carboxamides).
DoE-based solvent optimization has been validated for structurally complex heterocycles .
Advanced: How can researchers assess the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL, NADPH-regenerating system) and monitor degradation via LC-MS/MS.
- CYP450 Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4: BFC dealkylation).
- Reactive Metabolite Detection: Trapping studies with glutathione or potassium cyanide.
Protocols from chemical biology training emphasize metabolite identification early in development .
Advanced: What strategies mitigate off-target effects in cellular assays?
Methodological Answer:
- Counter-Screening: Test against panels of unrelated targets (e.g., GPCRs, ion channels).
- CRISPR Knockout Models: Validate target-specificity using gene-edited cell lines.
- Proteome-Wide Profiling (Thermofluor): Identify non-specific binding via thermal shift assays.
Integrated approaches reduce false positives, as demonstrated in kinase inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
